molecular formula C12H16ClNOS B1457985 (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1823499-10-0

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No. B1457985
CAS RN: 1823499-10-0
M. Wt: 257.78 g/mol
InChI Key: DFGUGUVPLBETML-UHFFFAOYSA-N
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Description

The compound “(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride” is a chemical compound that has not been extensively studied. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Thiophene-Based Compounds in Medicinal Chemistry

Thiophene, a sulfur-containing heterocycle, is a core structure in many pharmaceuticals due to its electronic properties and stability. Thiophene derivatives have been explored for a variety of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities. The thiophene moiety's ability to interact with biological targets makes it a valuable component in drug design (Ostrowski, 2022). Studies on thiophene analogues, such as those involving the synthesis and evaluation of thiophene derivatives of known carcinogens, provide insights into their potential biological activities and safety profiles (Ashby et al., 1978).

Bridged and Spiro Azabicycles Synthesis

Azabicycles, compounds containing nitrogen within a bicyclic structure, are common in many bioactive molecules and pharmaceuticals. The synthesis of bridged and spiro azabicycles, which might relate to the synthesis of "(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride," involves sophisticated organic reactions, including intramolecular metathesis. Such methodologies enable the construction of complex cyclic structures that are essential for the development of novel therapeutic agents (Kuznetsov & Bubnov, 2015).

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGUGUVPLBETML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 2
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 3
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 4
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 5
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Reactant of Route 6
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride

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